

# The Chemistry of Boronic Acids and Dihydrogen Borate

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## Compound Focus: Dihydrogenborate

CAS No.: 39201-27-9

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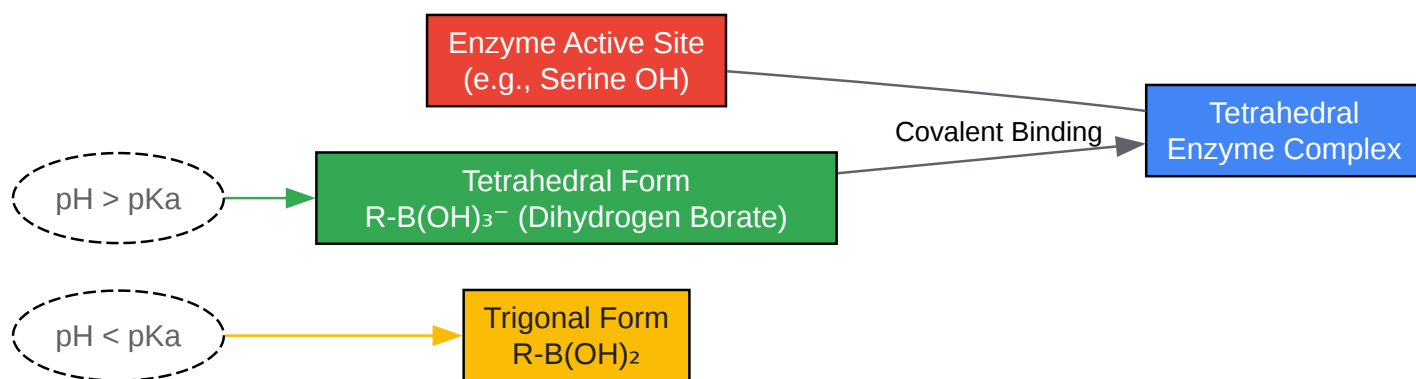
Boronic acids, characterized by the general formula  $R-B(OH)_2$ , are stable organoboron compounds primarily used as building blocks in organic synthesis, most famously in the **Suzuki-Miyaura cross-coupling reaction** [1].

A key to their biological activity is their behavior as **Lewis acids** [2] [1]. The boron atom in boronic acids can accept an electron pair, which leads to a reversible, pH-dependent equilibrium in aqueous solutions.

- **Trigonal, Neutral Form:** At a pH lower than the acid's pKa (which is typically around 8-10 for aryl boronic acids), the molecule exists in a neutral, planar trigonal form [2].
- **Tetrahedral, Anionic Form (Dihydrogen Borate):** At physiological pH (around 7.4) or higher, the boronic acid reacts with a water molecule. The boron atom forms a bond with a hydroxyl group, transitioning to a tetrahedral boronate anion, often referred to as **dihydrogen borate** ( $R-B(OH)_3^-$ ) [2] [1].

This anionic tetrahedral form is crucial because it mimics the transition state of peptide hydrolysis, allowing it to bind reversibly to biological targets [2].

The following diagram illustrates the equilibrium between the two forms and the critical complex formation with a biological target:



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*Equilibrium and complex formation of boronic acids. The anionic tetrahedral form is key for binding.*

## Relevance in Drug Development

The ability to form a stable, reversible complex with biological targets is the foundation of boronic acid pharmacology. The dihydrogen borate species is directly responsible for the mechanism of action of several approved drugs.

**Table 1: FDA-Approved Boronic Acid Drugs**

Drug Name	Approval Year (FDA)	Primary Target	Therapeutic Use
<b>Bortezomib</b>	2003	Proteasome (Chymotrypsin-like site)	Treatment of multiple myeloma [2]
<b>Ixazomib</b>	2015	Proteasome	Treatment of multiple myeloma [2]
<b>Vaborbactam</b>	2017	Serine- $\beta$ -lactamase (KPC)	Antibiotic enhancer for UTI, abdominal, and lung infections [2]

The common mechanism is that the dihydrogen borate form covalently, but reversibly, binds to a key serine residue in the enzyme's active site, thereby inhibiting its activity.

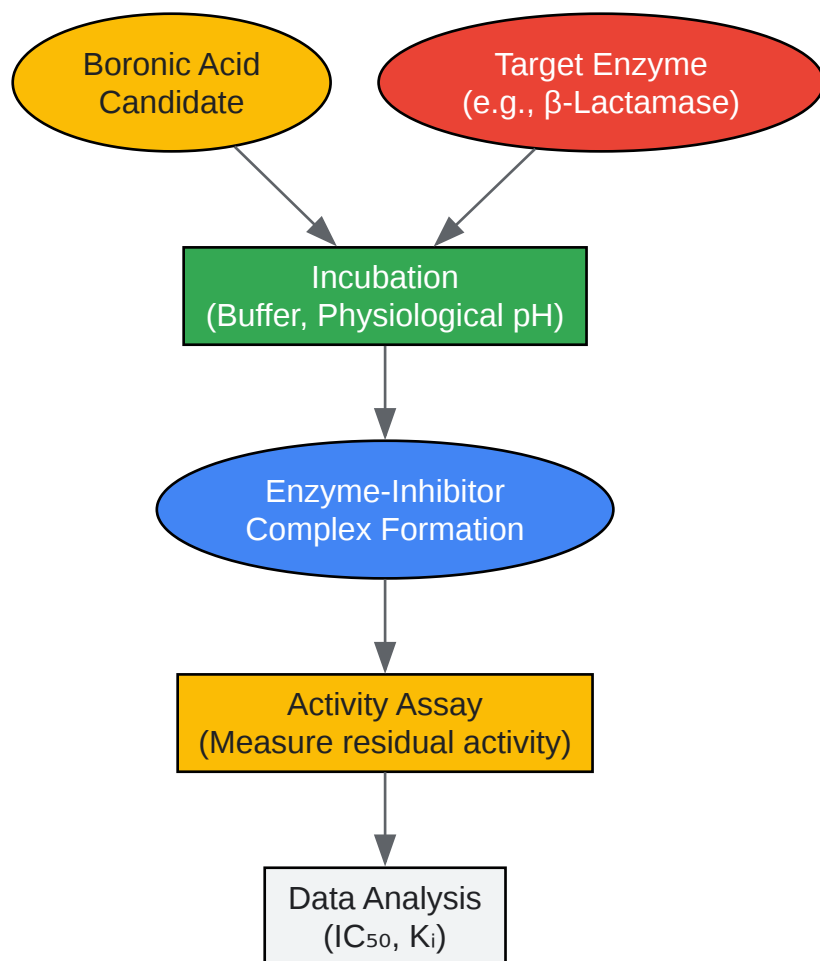
## Experimental Considerations

While detailed, step-by-step protocols for all experiments are beyond the scope of this guide, the literature points to several key methodological approaches for studying these compounds.

**Table 2: Key Experimental Methods for Boronic Acid Research**

Method Category	Purpose	Key Details
<b>Synthesis</b>	Preparing boronic acid compounds.	Common methods include <b>Miyaura borylation</b> (palladium-catalyzed coupling of aryl halides with diboron esters) and reaction of Grignard reagents with borate esters [2] [1].
<b>pH Profiling</b>	Characterizing the acid-base equilibrium.	Use titration and spectroscopic methods (e.g., NMR) to determine the pKa, which governs the formation of the dihydrogen borate species [2].
<b>Enzyme Inhibition Assays</b>	Measuring biological activity.	Incubate the boronic acid with the target enzyme (e.g., proteasome, $\beta$ -lactamase) and monitor substrate conversion in the presence and absence of the inhibitor to determine $IC_{50}/K_i$ values [2].

The general workflow for a typical inhibitory activity assay can be visualized as follows:



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*General workflow for enzyme inhibition assays. Activity is measured after complex formation.*

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## References

1. - Wikipedia Boronic acid [en.wikipedia.org]
2. and Their Derivatives in Medicinal Boronic ... Acids Chemistry [pmc.ncbi.nlm.nih.gov]

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